molecular formula C21H18BrFN2O3S B296254 N-(4-bromo-2-fluorophenyl)-2-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide

N-(4-bromo-2-fluorophenyl)-2-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide

カタログ番号 B296254
分子量: 477.3 g/mol
InChIキー: NJNBFXYOQVFHAM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-bromo-2-fluorophenyl)-2-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide, also known as BMS-986165, is a small molecule inhibitor of TYK2 and JAK1 kinases. This compound has shown promising results in preclinical studies for the treatment of autoimmune diseases such as psoriasis and inflammatory bowel disease.

作用機序

N-(4-bromo-2-fluorophenyl)-2-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide inhibits TYK2 and JAK1 kinases, which are involved in the signaling pathways that lead to inflammation. By inhibiting these kinases, N-(4-bromo-2-fluorophenyl)-2-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide reduces the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation.
Biochemical and Physiological Effects:
N-(4-bromo-2-fluorophenyl)-2-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide has been shown to reduce inflammation in preclinical models of autoimmune diseases. In addition, N-(4-bromo-2-fluorophenyl)-2-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide has been shown to have a favorable safety profile in preclinical studies.

実験室実験の利点と制限

One advantage of N-(4-bromo-2-fluorophenyl)-2-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide is its ability to effectively reduce inflammation in preclinical models of autoimmune diseases. However, one limitation of N-(4-bromo-2-fluorophenyl)-2-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide is its relatively short half-life, which may limit its efficacy in clinical settings.

将来の方向性

1. Clinical trials to evaluate the safety and efficacy of N-(4-bromo-2-fluorophenyl)-2-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide in patients with autoimmune diseases.
2. Studies to investigate the potential of N-(4-bromo-2-fluorophenyl)-2-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide in other inflammatory conditions such as rheumatoid arthritis.
3. Development of more potent and selective TYK2 and JAK1 inhibitors.
4. Investigation of the mechanisms underlying the anti-inflammatory effects of N-(4-bromo-2-fluorophenyl)-2-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide.

合成法

The synthesis of N-(4-bromo-2-fluorophenyl)-2-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide involves a multi-step process that begins with the reaction of 4-bromo-2-fluoroaniline with 4-methylbenzenesulfonyl chloride to form N-(4-bromo-2-fluorophenyl)-4-methylbenzenesulfonamide. This intermediate is then reacted with 2-amino-N-methylbenzamide to yield N-(4-bromo-2-fluorophenyl)-2-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide.

科学的研究の応用

N-(4-bromo-2-fluorophenyl)-2-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide has been studied extensively in preclinical models of autoimmune diseases such as psoriasis and inflammatory bowel disease. In these studies, N-(4-bromo-2-fluorophenyl)-2-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide has been shown to effectively reduce inflammation and improve disease symptoms.

特性

分子式

C21H18BrFN2O3S

分子量

477.3 g/mol

IUPAC名

N-(4-bromo-2-fluorophenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]benzamide

InChI

InChI=1S/C21H18BrFN2O3S/c1-14-7-10-16(11-8-14)29(27,28)25(2)20-6-4-3-5-17(20)21(26)24-19-12-9-15(22)13-18(19)23/h3-13H,1-2H3,(H,24,26)

InChIキー

NJNBFXYOQVFHAM-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=CC=C2C(=O)NC3=C(C=C(C=C3)Br)F

正規SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=CC=C2C(=O)NC3=C(C=C(C=C3)Br)F

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。